N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide, also known as MBOAT, is a chemical compound that has been of significant interest in scientific research. It is a potent inhibitor of the enzyme MBOAT7, which is responsible for the biosynthesis of various lipid molecules in the body.
Scientific Research Applications
Herbicide Metabolism and Environmental Impact
A study by Coleman, Linderman, Hodgson, and Rose (2000) on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the importance of understanding the metabolic pathways of chemicals related to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide. This research is crucial for assessing the environmental and health-related impacts of such compounds, particularly their carcinogenic potential through metabolic activation pathways (Coleman et al., 2000).
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) explored the chemoselective monoacetylation of amino groups in drug synthesis, using specific catalysts for the acetylation process. This research is relevant for understanding the synthesis routes of complex acetamide derivatives, which could include compounds like N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide. Such studies contribute to the development of antimalarial drugs and other pharmaceuticals (Magadum & Yadav, 2018).
Catalytic Hydrogenation in Dye Production
The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide through catalytic hydrogenation demonstrates the potential for environmentally friendly production methods for azo disperse dyes. Such research indicates the broader applicability of catalytic processes in creating intermediates for industrial applications, potentially including the synthesis of compounds like N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide (Zhang Qun-feng, 2008).
properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-20-15-8-2-3-9-16(15)21-11-5-4-10-18-17(19)13-14-7-6-12-22-14/h2-3,6-9,12H,10-11,13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMMVPXWLYDHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide |
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